Cas no 34841-59-3 (Ethyl 2-(4-bromonaphthalen-1-yl)acetate)

Ethyl 2-(4-bromonaphthalen-1-yl)acetate 化学的及び物理的性質
名前と識別子
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- ethyl 2-(4-bromonaphthalen-1-yl)acetate
- Ethyl 2-(4-bromonaphthalen-1-yl)acetate
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- MDL: MFCD18414348
- インチ: 1S/C14H13BrO2/c1-2-17-14(16)9-10-7-8-13(15)12-6-4-3-5-11(10)12/h3-8H,2,9H2,1H3
- InChIKey: MSJGJEKWFOPWBM-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(CC(=O)OCC)=C2C=CC=CC2=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 267
- トポロジー分子極性表面積: 26.3
Ethyl 2-(4-bromonaphthalen-1-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734018-1g |
Ethyl 2-(4-bromonaphthalen-1-yl)acetate |
34841-59-3 | 98% | 1g |
¥2100.00 | 2024-05-17 | |
Chemenu | CM262136-5g |
Ethyl 2-(4-bromonaphthalen-1-yl)acetate |
34841-59-3 | 95% | 5g |
$701 | 2021-08-18 | |
Chemenu | CM262136-5g |
Ethyl 2-(4-bromonaphthalen-1-yl)acetate |
34841-59-3 | 95% | 5g |
$701 | 2023-01-03 | |
Chemenu | CM262136-1g |
Ethyl 2-(4-bromonaphthalen-1-yl)acetate |
34841-59-3 | 95% | 1g |
$234 | 2021-08-18 | |
Crysdot LLC | CD00004533-1g |
Ethyl 2-(4-bromonaphthalen-1-yl)acetate |
34841-59-3 | 97% | 1g |
$248 | 2024-07-19 | |
eNovation Chemicals LLC | Y1106642-5g |
ethyl 2-(4-bromonaphthalen-1-yl)acetate |
34841-59-3 | 95% | 5g |
$1300 | 2024-07-23 | |
Chemenu | CM262136-1g |
Ethyl 2-(4-bromonaphthalen-1-yl)acetate |
34841-59-3 | 95% | 1g |
$234 | 2023-01-03 | |
Crysdot LLC | CD00004533-5g |
Ethyl 2-(4-bromonaphthalen-1-yl)acetate |
34841-59-3 | 97% | 5g |
$743 | 2024-07-19 |
Ethyl 2-(4-bromonaphthalen-1-yl)acetate 関連文献
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
Ethyl 2-(4-bromonaphthalen-1-yl)acetateに関する追加情報
Ethyl 2-(4-bromonaphthalen-1-yl)acetate (CAS No. 34841-59-3): A Versatile Intermediate in Modern Chemical Synthesis
Ethyl 2-(4-bromonaphthalen-1-yl)acetate, identified by its unique chemical identifier CAS No. 34841-59-3, is a significant compound in the realm of organic synthesis and pharmaceutical research. This ester derivative, featuring a naphthalene core substituted with a bromine atom and an acetic acid ethyl ester moiety, has garnered attention due to its utility as a building block in the synthesis of more complex molecules.
The molecular structure of Ethyl 2-(4-bromonaphthalen-1-yl)acetate consists of a naphthalene ring system at the core, which is a well-known scaffold in medicinal chemistry. The presence of a bromine atom at the 4-position of the naphthalene ring enhances its reactivity, making it a valuable intermediate for various cross-coupling reactions. These reactions are pivotal in constructing biaryl structures, which are prevalent in many biologically active compounds.
In recent years, the demand for efficient and scalable synthetic routes has driven significant interest in compounds like Ethyl 2-(4-bromonaphthalen-1-yl)acetate. One of the most notable applications of this compound is in the synthesis of pharmaceutical intermediates. For instance, it serves as a precursor in the preparation of molecules with potential therapeutic applications, including those targeting neurological disorders and inflammatory conditions. The bromine substituent allows for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are essential for constructing complex organic frameworks.
The versatility of Ethyl 2-(4-bromonaphthalen-1-yl)acetate extends beyond pharmaceuticals. It is also widely used in materials science, particularly in the development of organic electronic materials. The naphthalene core contributes to the electron-deficient nature of the compound, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Researchers have leveraged its reactivity to introduce additional functionalities that enhance device performance and stability.
Recent advancements in synthetic methodologies have further highlighted the importance of Ethyl 2-(4-bromonaphthalen-1-yl)acetate. For example, catalytic asymmetric hydrogenation techniques have been employed to introduce stereocenters into naphthalene derivatives with high enantioselectivity. This approach has enabled the synthesis of chiral naphthalene-based compounds that exhibit improved biological activity. Such innovations underscore the compound's role as a key intermediate in modern synthetic chemistry.
The chemical properties of Ethyl 2-(4-bromonaphthalen-1-yl)acetate also make it an attractive candidate for green chemistry initiatives. Efforts have been made to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. For instance, solvent-free reactions and microwave-assisted synthesis have been explored to enhance reaction efficiency. These methods align with global trends toward environmentally friendly chemical processes.
In conclusion, Ethyl 2-(4-bromonaphthalen-1-yl)acetate (CAS No. 34841-59-3) represents a cornerstone compound in contemporary chemical synthesis. Its broad applicability spans pharmaceuticals, materials science, and advanced organic chemistry, driven by its unique structural features and reactivity. As research continues to evolve, this compound is poised to remain integral to innovative synthetic strategies and technological advancements.
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